![molecular formula C24H46OSn B12538456 6-[1-(Tributylstannyl)ethenyl]dec-3-en-5-one CAS No. 820250-68-8](/img/structure/B12538456.png)
6-[1-(Tributylstannyl)ethenyl]dec-3-en-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[1-(Tributylstannyl)ethenyl]dec-3-en-5-one is an organotin compound characterized by the presence of a tributylstannyl group attached to an ethenyl moiety, which is further connected to a decenone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[1-(Tributylstannyl)ethenyl]dec-3-en-5-one typically involves the Stille coupling reaction, where a stannylated compound reacts with an organic halide in the presence of a palladium catalyst. The reaction conditions often include:
Palladium catalyst: Palladium(0) or Palladium(II) complexes.
Solvent: Tetrahydrofuran (THF) or toluene.
Temperature: Typically between 50-100°C.
Reaction time: Several hours to overnight.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring safety measures for handling organotin compounds.
Analyse Chemischer Reaktionen
Types of Reactions
6-[1-(Tributylstannyl)ethenyl]dec-3-en-5-one undergoes various types of chemical reactions, including:
Oxidation: Conversion of the stannyl group to a hydroxyl or carbonyl group.
Reduction: Reduction of the ethenyl moiety to an alkane.
Substitution: Replacement of the stannyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halides or other nucleophiles in the presence of a base.
Major Products
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted alkenes or alkanes.
Wissenschaftliche Forschungsanwendungen
6-[1-(Tributylstannyl)ethenyl]dec-3-en-5-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules through Stille coupling reactions.
Biology: Potential use in the development of bioactive compounds.
Medicine: Exploration in drug discovery and development.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-[1-(Tributylstannyl)ethenyl]dec-3-en-5-one involves its reactivity with various reagents. The tributylstannyl group acts as a leaving group in substitution reactions, facilitating the formation of new carbon-carbon bonds. The ethenyl moiety can undergo addition reactions, contributing to the compound’s versatility in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethynyltributylstannane: Similar structure with an ethynyl group instead of an ethenyl group.
Tributylstannylacetylene: Contains a stannyl group attached to an acetylene moiety.
Uniqueness
6-[1-(Tributylstannyl)ethenyl]dec-3-en-5-one is unique due to its specific combination of a stannyl group with a decenone structure, providing distinct reactivity and applications compared to other organotin compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
820250-68-8 |
|---|---|
Molekularformel |
C24H46OSn |
Molekulargewicht |
469.3 g/mol |
IUPAC-Name |
6-(1-tributylstannylethenyl)dec-3-en-5-one |
InChI |
InChI=1S/C12H19O.3C4H9.Sn/c1-4-7-9-11(6-3)12(13)10-8-5-2;3*1-3-4-2;/h8,10-11H,3-5,7,9H2,1-2H3;3*1,3-4H2,2H3; |
InChI-Schlüssel |
UJLKVXOWDSSSPU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C(=C)[Sn](CCCC)(CCCC)CCCC)C(=O)C=CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



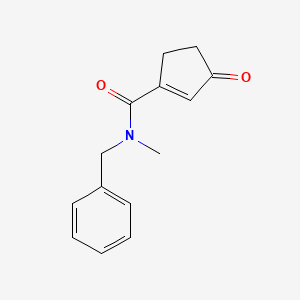
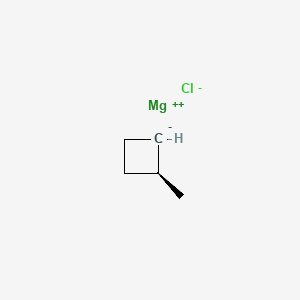
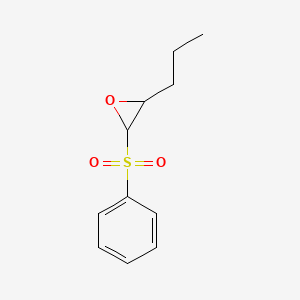
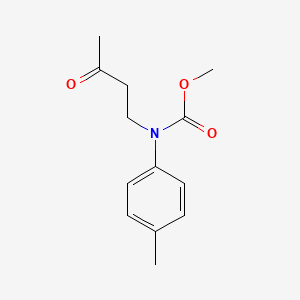
![(2S)-2-(Phenyl{[2-(trifluoromethoxy)phenyl]sulfanyl}methyl)morpholine](/img/structure/B12538412.png)
![Butanoic acid, 2-[3-[[3-(4-chlorobenzoyl)-2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl]methyl]phenoxy]-, (2R)-](/img/structure/B12538413.png)
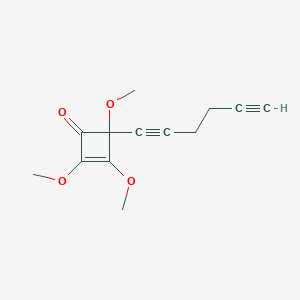
![N-{3,5-Bis[(1S)-1-methoxyethyl]-4H-1,2,4-triazol-4-yl}methanimine](/img/structure/B12538424.png)
![Urea,N-[(dimethylamino)iminomethyl]-N-methyl-(9ci)](/img/structure/B12538429.png)
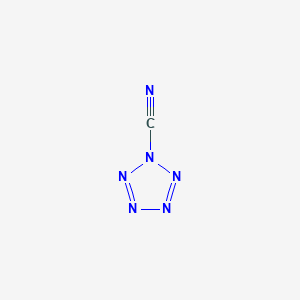

![2-[(E)-Benzylideneamino]-5-[(E)-(4-chlorophenyl)diazenyl]benzoic acid](/img/structure/B12538441.png)
![1,1'-[1,3-Phenylenedi(propane-2,2-diyl)]bis{4-[(prop-2-en-1-yl)oxy]benzene}](/img/structure/B12538448.png)
